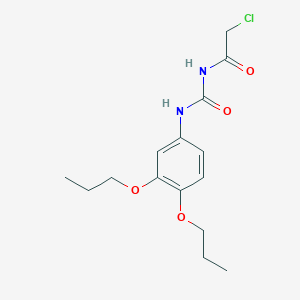
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, also known as CDU, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CDU is a urea derivative that has been shown to have promising applications in various biochemical and physiological studies.
Scientific Research Applications
Anticancer Research
Diaryl ureas, similar in structure to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, have been explored for their potential as anticancer agents. A study by Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. They found significant antiproliferative effects, suggesting potential for further research as BRAF inhibitors in cancer treatment.
Photodegradation Studies
The photodegradation of chloroacetyl urea derivatives has been a subject of study in environmental chemistry. Guoguang et al. (2001) investigated the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media. They determined the rate constants and half-lives of these compounds, providing insights into their environmental stability and potential toxicological impacts.
Synthesis and Bioinformatics Studies
Urea derivatives, akin to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, have been synthesized for bioinformatics and antioxidant studies. Kollu et al. (2021) synthesized a series of urea/thiourea derivatives and screened them for antioxidant activity. They also conducted molecular docking interaction profiles against enzymatic proteins, indicating these compounds could have neuroprotective antioxidant properties.
Glycosyl Ureas in Antibiotic Research
Research into glycosyl urea derivatives, which are structurally related to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, has implications in antibiotic development. Mercer et al. (2008) developed a novel method for the stereoselective synthesis of alpha- and beta-glycosyl ureas, which have applications in the field of aminoglycoside antibiotics.
Chiral Stationary Phases in Chromatography
Chitosan diphenylcarbamate-2-urea derivatives, similar to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, have been synthesized for use as chiral stationary phases in high-performance liquid chromatography. Zhang et al. (2014) found that the chiral recognition abilities of these phases varied depending on the substituents, enhancing the separation of racemates in chromatographic analysis.
properties
IUPAC Name |
2-chloro-N-[(3,4-dipropoxyphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-3-7-21-12-6-5-11(9-13(12)22-8-4-2)17-15(20)18-14(19)10-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXXWGALLMAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

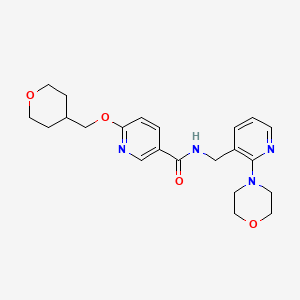

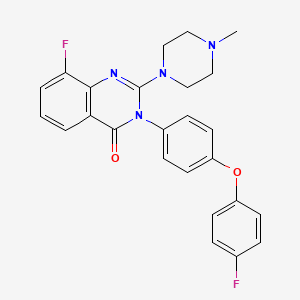
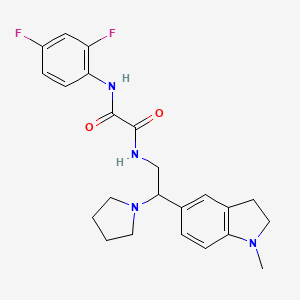
![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)
![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)
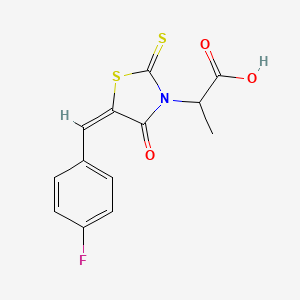
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)
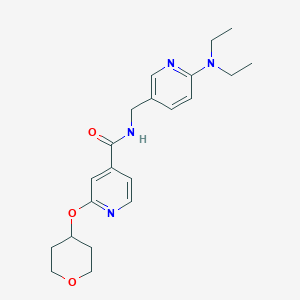

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2447764.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)